molecular formula C13H21BN2O2 B14076765 (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid

(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid

Cat. No.: B14076765
M. Wt: 248.13 g/mol
InChI Key: DEAUESRZFSWTEE-UHFFFAOYSA-N
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Description

(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid: is a boronic acid derivative that features a piperidine ring and a pyridine ring Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve scalable versions of the above synthetic routes, optimized for yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid exerts its effects largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity .

Properties

Molecular Formula

C13H21BN2O2

Molecular Weight

248.13 g/mol

IUPAC Name

(2-piperidin-4-yl-6-propylpyridin-4-yl)boronic acid

InChI

InChI=1S/C13H21BN2O2/c1-2-3-12-8-11(14(17)18)9-13(16-12)10-4-6-15-7-5-10/h8-10,15,17-18H,2-7H2,1H3

InChI Key

DEAUESRZFSWTEE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C2CCNCC2)CCC)(O)O

Origin of Product

United States

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